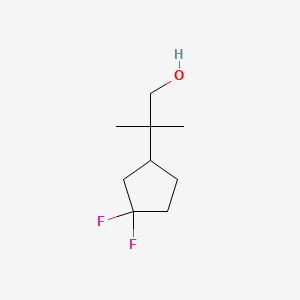
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol is a fluorinated organic compound with the molecular formula C8H14F2O. This compound is characterized by the presence of a difluorocyclopentyl group attached to a methylpropanol backbone. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, including increased stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol typically involves the following steps:
Formation of the Difluorocyclopentyl Group: The difluorocyclopentyl group can be synthesized through the fluorination of cyclopentane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Attachment to the Methylpropanol Backbone: The difluorocyclopentyl group is then attached to the methylpropanol backbone through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the alcohol group, facilitating the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of 2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(3,3-Difluorocyclopentyl)ethanol: Similar structure but with an ethanol backbone.
2-(3,3-Difluorocyclopentyl)-2-methoxyacetic acid: Contains a methoxyacetic acid group instead of a methylpropanol group.
Uniqueness
2-(3,3-Difluorocyclopentyl)-2-methylpropan-1-ol is unique due to its specific combination of a difluorocyclopentyl group and a methylpropanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C9H16F2O |
|---|---|
分子量 |
178.22 g/mol |
IUPAC 名称 |
2-(3,3-difluorocyclopentyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H16F2O/c1-8(2,6-12)7-3-4-9(10,11)5-7/h7,12H,3-6H2,1-2H3 |
InChI 键 |
FHDGXKCQWAMDED-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)C1CCC(C1)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


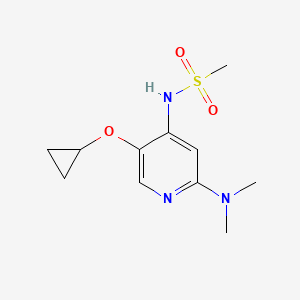
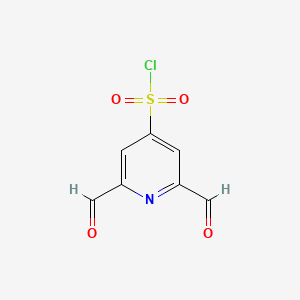





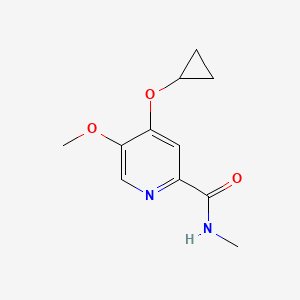
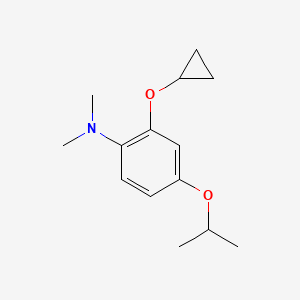
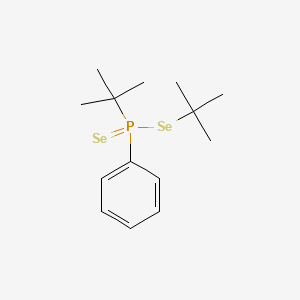
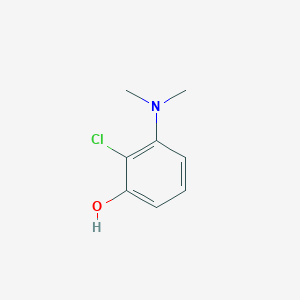
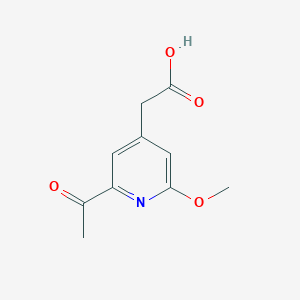

![2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone](/img/structure/B14848825.png)
